1,2,3-Trichloro-4-fluorobenzene
Overview
Description
1,2,3-Trichloro-4-fluorobenzene is a chemical compound with the molecular formula C6H2Cl3F . It has a molecular weight of 199.44 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 1,2,3-Trichloro-4-fluorobenzene consists of a benzene ring with three chlorine atoms and one fluorine atom attached . The exact positions of these atoms on the benzene ring can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis
1,2,3-Trichloro-4-fluorobenzene is a solid at room temperature . It has a molecular weight of 199.44 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Polychlorinated Biphenyl (PCB) Derivatives
1,2,3-Trichloro-4-fluorobenzene is used in the synthesis of mono- and dimethoxylated PCB derivatives. This process involves nucleophilic aromatic substitution which provides a straightforward access to a range of PCB derivatives that were not readily accessible previously .
Environmental Pollution Studies
Due to its structural similarity to PCBs, 1,2,3-Trichloro-4-fluorobenzene can be used as a model compound in environmental studies to understand the behavior and impact of chlorinated pollutants in ecosystems .
Development of Analytical Methods
Researchers utilize 1,2,3-Trichloro-4-fluorobenzene to develop and refine analytical techniques for detecting chlorinated compounds in various matrices, enhancing our ability to monitor environmental and biological samples .
Study of Metabolic Pathways
This compound serves as a precursor in studies of metabolic pathways of halogenated aromatic compounds, helping to elucidate the mechanisms of biotransformation and the fate of these compounds in living organisms .
Material Science
In material science, 1,2,3-Trichloro-4-fluorobenzene can be used to modify the properties of materials, such as increasing resistance to degradation or altering electrical properties .
Pharmaceutical Research
It may also find applications in pharmaceutical research as an intermediate in the synthesis of more complex molecules that have potential therapeutic effects .
Organic Synthesis
As a building block in organic synthesis, 1,2,3-Trichloro-4-fluorobenzene is involved in various chemical reactions to produce a wide array of organic compounds with different functionalities .
Chemical Education
Lastly, due to its reactivity and the presence of both electron-withdrawing and electron-donating groups, it is an excellent candidate for teaching advanced organic chemistry concepts in academic settings .
Safety And Hazards
The safety data sheet for a similar compound, 1,2,4-Trichlorobenzene, indicates that it can cause skin and eye irritation, and it is harmful if swallowed . It is recommended to avoid skin and eye contact, and not to eat, drink, or smoke when handling the compound . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
1,2,3-trichloro-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVGXXXWPQLLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190052 | |
Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-4-fluorobenzene | |
CAS RN |
36556-36-2 | |
Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.